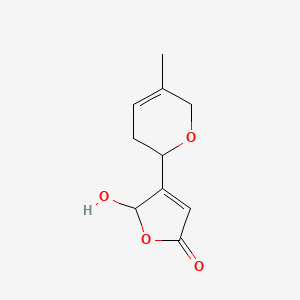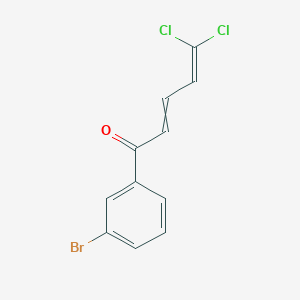
3-Acetamidofluoranthen-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Acetamidofluoranthen-8-ol is an organic compound that belongs to the class of fluoranthenes It is characterized by the presence of an acetamido group and a hydroxyl group attached to the fluoranthene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetamidofluoranthen-8-ol typically involves the acylation of fluoranthene derivatives. One common method is the reaction of fluoranthene with acetic anhydride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the acetamido group at the desired position.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods. For instance, the use of biobased deep eutectic solvents (DESs) containing choline chloride and various organic acids or polyols has been explored for the conversion of N-acetylglucosamine and chitin to related compounds . These methods offer advantages in terms of sustainability and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Acetamidofluoranthen-8-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the fluoranthene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents are employed under specific conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce halogen or nitro groups onto the fluoranthene core.
Scientific Research Applications
3-Acetamidofluoranthen-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Acetamidofluoranthen-8-ol involves its interaction with specific molecular targets and pathways. The acetamido group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function. The hydroxyl group can also form hydrogen bonds, affecting the compound’s solubility and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Flavan-3-ol: A class of compounds known for their antioxidant properties.
8-Hydroxyquinoline: Known for its wide range of biological activities, including antimicrobial and anticancer effects.
Uniqueness
3-Acetamidofluoranthen-8-ol is unique due to its specific structural features, including the acetamido and hydroxyl groups attached to the fluoranthene core
Properties
CAS No. |
192705-53-6 |
|---|---|
Molecular Formula |
C18H13NO2 |
Molecular Weight |
275.3 g/mol |
IUPAC Name |
N-(8-hydroxyfluoranthen-3-yl)acetamide |
InChI |
InChI=1S/C18H13NO2/c1-10(20)19-17-8-7-14-12-6-5-11(21)9-16(12)13-3-2-4-15(17)18(13)14/h2-9,21H,1H3,(H,19,20) |
InChI Key |
UFWJRTLJUZKYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C4=C3C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(6-Bromopyridin-2-yl)ethyl]-6'-methyl-2,2'-bipyridine](/img/structure/B12560569.png)


![1,2-Dibromo-4,5-bis[(pent-4-en-1-yl)oxy]benzene](/img/structure/B12560587.png)
![4-[3-(4-Hydroxy-3-methylphenyl)-1,3-dimethylcyclohexyl]-2-methylphenol](/img/structure/B12560605.png)



![2-[(2-Hydroxyethyl)sulfanyl]-3,5-dimethoxybenzene-1,4-diol](/img/structure/B12560616.png)



![3,8-Bis[(4-methoxyphenyl)ethynyl]-1,10-phenanthroline](/img/structure/B12560636.png)
